molecular formula C22H27NO5 B4865569 4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4865569
M. Wt: 385.5 g/mol
InChI Key: AZJWXLGVCFPGLI-UHFFFAOYSA-N
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Description

4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 3-ethoxy-4-(propan-2-yloxy)aniline with a suitable quinoline derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to the formation of bromo or nitro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Bromo or nitro derivatives of the original compound.

Scientific Research Applications

4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxyquinoline: Lacks the dihydro component, which may affect its reactivity and biological activity.

    4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-2-quinolinone: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.

Uniqueness

4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

4-(3-ethoxy-4-propan-2-yloxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-6-27-21-9-14(7-8-18(21)28-13(2)3)15-11-22(24)23-17-12-20(26-5)19(25-4)10-16(15)17/h7-10,12-13,15H,6,11H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJWXLGVCFPGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

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